Product packaging for 2-Cyclohexylidene-2-phenylacetonitrile(Cat. No.:CAS No. 10461-98-0)

2-Cyclohexylidene-2-phenylacetonitrile

Cat. No.: B079946
CAS No.: 10461-98-0
M. Wt: 197.27 g/mol
InChI Key: ZHOOOLQOWQVYOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Cyclohexylidene-2-phenylacetonitrile (CAS 10461-98-0) is a high-purity organic compound with the molecular formula C₁₄H₁₅N and a molecular weight of 197.27 g/mol . This compound serves as a valuable building block in organic synthesis and is a subject of interest in environmental chemistry research. Its synthesis is typically achieved via a base-catalyzed condensation reaction between phenylacetonitrile and cyclohexanone . In industrial applications, this compound is known as Peonile® and is primarily valued as a powerful odoriferous substance . It features a floral, geranium, and grapefruit scent and is noted for its exceptional stability and high substantivity, with a substantivity of 400 hours on various substrates . These properties make it a key ingredient in the research and development of perfumes for body care products, fabric softeners, and functional perfumes . From an environmental science perspective, this compound has been identified as an emerging anthropogenic contaminant. Scientific studies have detected its presence in remote environmental archives like ice cores, tracing its appearance and increasing concentration from approximately 1983/84 onward . This makes it a compound of interest for research on the transport and persistence of personal care products in the environment . For analytical chemists, this compound can be analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N B079946 2-Cyclohexylidene-2-phenylacetonitrile CAS No. 10461-98-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexylidene-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOOOLQOWQVYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C#N)C2=CC=CC=C2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051527
Record name 2-Cyclohexylidene-2-phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzeneacetonitrile, .alpha.-cyclohexylidene-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

10461-98-0
Record name 2-cyclohexylidene-2-phenylacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10461-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetonitrile, alpha-cyclohexylidene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010461980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC408284
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetonitrile, .alpha.-cyclohexylidene-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Cyclohexylidene-2-phenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclohexylidene-2-phenylacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.229
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzeneacetonitrile, α-cyclohexylidene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.434
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2 Cyclohexylidene 2 Phenylacetonitrile

Classic Condensation Approaches

Traditional methods for synthesizing this nitrile are rooted in the Knoevenagel condensation, a modification of the Aldol (B89426) condensation. sigmaaldrich.comwikipedia.org This reaction involves a nucleophilic addition of a carbanion generated from an active hydrogen compound, in this case, phenylacetonitrile (B145931), to the carbonyl group of cyclohexanone (B45756), followed by dehydration. wikipedia.org

The most established method for preparing 2-cyclohexylidene-2-phenylacetonitrile is the base-mediated Knoevenagel condensation of phenylacetonitrile (also known as benzyl (B1604629) cyanide) and cyclohexanone. google.com The reaction is catalyzed by a base which deprotonates the α-carbon of phenylacetonitrile, creating a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of cyclohexanone. researchgate.netyoutube.com

Various alkaline catalysts are employed to facilitate the condensation, with their effectiveness influencing reaction rates and yields.

Potassium Hydroxide (B78521) (KOH) and Sodium Hydroxide (NaOH): These are the most common bases used in modern and industrial protocols for the condensation. google.com Typically, the reaction is conducted in the presence of KOH or NaOH, often requiring elevated temperatures. google.comgoogle.com For instance, some methods describe heating a mixture of benzyl cyanide, cyclohexanone, and KOH to 120°C or higher. google.comgoogle.com The direct condensation can be achieved by treating the carbonyl compound with potassium hydroxide in acetonitrile (B52724), where the relatively weak base deprotonates the nitrile to form the reactive carbanion. orgsyn.org

Sodium (Na): Historically, metallic sodium was used as a catalyst. google.comgoogle.com In an early method, phenylacetonitrile was treated with a solution of sodium in ethyl acetate (B1210297) before the addition of cyclohexanone. google.comgoogle.com This strong base effectively generates the required carbanion for the condensation to proceed.

The table below summarizes the catalysts used in this condensation.

Table 1: Alkaline Catalysts in the Synthesis of this compound
Catalyst Typical Form Role in Reaction Historical Context
Potassium Hydroxide (KOH) Pellets, Aqueous Solution Strong base catalyst Commonly used in current industrial processes. google.comgoogle.com
Sodium Hydroxide (NaOH) Pellets, Aqueous Solution Strong base catalyst A frequently used alternative to KOH. google.com
Sodium (Na) Metallic Strong base Used in early preparative methods (Harding, 1910). google.comgoogle.com

Optimizing reaction conditions is crucial for maximizing yield and purity. Key parameters include temperature and the removal of water, a byproduct of the condensation.

Temperature: Traditional protocols often require high temperatures, typically between 100°C and 150°C, and prolonged reaction times of 4 to 7 hours. google.com These energy-intensive conditions are a significant drawback of older methods. google.com

Azeotropic Distillation: To drive the reaction equilibrium towards the product, the water formed during the condensation is often removed. wikipedia.org This is commonly achieved through azeotropic distillation, where a solvent that forms an azeotrope with water is used, allowing for its continuous removal from the reaction mixture. google.comgoogle.com This technique is explicitly mentioned in protocols that involve heating the reactants with KOH to temperatures above 120°C. google.comgoogle.com

The synthesis of this compound via alkaline condensation has been documented for over a century.

Harding and Haworth (1910): The first description of this compound's synthesis is attributed to V. J. Harding and W. N. Haworth. google.comgoogle.com Their method involved mixing phenylacetonitrile with a solution of sodium in ethyl acetate, followed by the addition of cyclohexanone and heating on a water bath. google.comgoogle.com

Birch and Kon (1923): These researchers also described the same synthetic pathway but noted that obtaining a pure substance was difficult. google.com This highlights the early challenges with product purification. google.com

White and Cope (1943): White and Cope reported an improved protocol that resulted in a 76% yield of the product, demonstrating a significant advancement in the synthetic efficiency of the time. google.com

Despite their long history, traditional synthetic methods for this compound are beset by several challenges.

Complex Crude Product: The reaction often yields a complex crude mixture that necessitates laborious and industrially inefficient purification steps to achieve a product of sufficient purity. google.com

Reagent Stoichiometry: Many protocols use a large excess of the relatively expensive cyclohexanone, which requires costly recycling of the unreacted ketone to be economically viable. google.com

Energy Consumption: The requirement for high temperatures (over 100°C) and long reaction times (4-7 hours) makes these processes energy-consuming and less environmentally friendly. google.com

Purity Issues: As noted by early researchers like Birch and Kon, achieving high purity can be a significant challenge with these methods. google.com

Application of Phase Transfer Catalysis in Condensation Reactions

To overcome the limitations of classic condensation methods, phase transfer catalysis (PTC) has emerged as a more efficient synthetic strategy. google.comorgsyn.org This technique is particularly useful for reactions involving the transfer of an anion from an aqueous or solid phase to an organic phase where the reaction occurs. orgsyn.orgptfarm.pl

In the synthesis of this compound, a phase transfer catalyst, such as a tetraalkylammonium salt, facilitates the transfer of the phenylacetonitrile carbanion, generated by an aqueous alkaline solution (e.g., NaOH), into the organic phase containing cyclohexanone. google.comorgsyn.org This approach offers several advantages:

Milder Reaction Conditions: The condensation can be performed at significantly lower temperatures, around 55°C, compared to the high temperatures of traditional methods. google.com

Improved Yield and Purity: PTC methods can afford the product in high yield and high purity, circumventing the need for laborious purification procedures. google.comgoogle.com

Economic and Environmental Benefits: By avoiding the need for excess reagents and reducing energy consumption, PTC represents a more cost-effective and environmentally friendly process. google.com One patented process describes using a PTC with an alkaline substance to produce the target compound efficiently. google.com

The table below contrasts the traditional and PTC-based approaches.

Table 2: Comparison of Synthetic Methodologies
Feature Classic Condensation Phase Transfer Catalysis (PTC)
Catalyst System Strong base (KOH, NaOH) in a single phase or with azeotropic distillation. google.comgoogle.com Alkaline substance (e.g., aq. NaOH) with a phase transfer catalyst. google.comorgsyn.org
Temperature High (100-150°C). google.com Mild (~55°C). google.com
Reaction Time Prolonged (4-7 hours). google.com Often shorter. google.com
Yield & Purity Variable, can be low with difficult purification. google.com High yield and high purity. google.comgoogle.com
Economic Efficiency Less efficient due to energy use and reagent excess. google.com More cost-effective. google.com

Contemporary and Catalytic Synthesis Strategies

The synthesis of this compound has benefited significantly from the development of novel catalytic systems. These modern approaches offer advantages in terms of efficiency, selectivity, and adherence to the principles of green chemistry. The primary route involves the condensation reaction between a phenylacetonitrile derivative and cyclohexanone. google.com

Metal-Catalyzed alpha-Olefination of Arylacetonitriles

A key strategy in the synthesis of this compound and related compounds is the α-olefination of arylacetonitriles. This transformation can be effectively achieved using various metal catalysts.

A novel and environmentally friendly method for the synthesis of α,β-substituted acrylonitriles involves an iron-catalyzed chemoselective α-olefination of arylacetonitriles with alcohols, induced by blue light. rsc.orgrsc.org This process operates under mild conditions and demonstrates broad substrate scope with good functional group tolerance, achieving yields between 50-88%. rsc.org The reaction is significant for its use of an earth-abundant and inexpensive iron catalyst, moving away from more toxic or costly reagents. organic-chemistry.org The process is also atom-efficient, producing H2 and H2O as the only byproducts. nih.gov Mechanistic studies suggest that the reaction proceeds via a dehydrogenative pathway. organic-chemistry.orgnih.gov A key aspect of this methodology is the ability to control chemoselectivity between α-alkylation and α-olefination by simply altering the base used in the reaction. organic-chemistry.orgnih.gov

Catalyst SystemConditionsKey FeaturesYield Range
Iron(0) catalystBlue light irradiation, choice of base determines selectivityEarth-abundant metal, environmentally benign, atom-efficient50-88% rsc.org

Manganese-catalyzed α-olefination presents another efficient route for the synthesis of α-vinyl nitriles. This method utilizes a molecularly defined manganese(I) pincer complex to catalyze the reaction between nitriles and secondary alcohols. acs.orgfigshare.com A significant advantage of this approach is that it proceeds without the need for any hydrogen acceptors, liberating molecular hydrogen and water as the only byproducts. acs.orgfigshare.com The reaction accommodates a wide array of substrates, including various nitrile derivatives and cyclic, acyclic, and benzylic alcohols, affording the desired products in good to excellent yields. acs.orgfigshare.com Mechanistic investigations have indicated that the reaction follows a dehydrogenative pathway, with the rate-determining step being the activation of the α(C–H) bond of the alcohol. acs.orgfigshare.com This method has also been extended to the use of primary alcohols. acs.orgelsevierpure.com

CatalystReactantsKey FeaturesByproducts
Manganese(I) pincer complexNitriles and secondary/primary alcoholsNo hydrogen acceptor needed, broad substrate scopeH₂ and H₂O acs.orgfigshare.comacs.orgelsevierpure.com

Iridium(III) Complex Catalyzed α-Alkylation of Arylacetonitriles

An air-stable, phosphine-free dimeric iridium(III) complex has been demonstrated as a highly effective catalyst for the α-alkylation of arylacetonitriles with secondary alcohols. researchgate.netacs.orgnih.govacs.org This method is characterized by its efficiency, operating under solvent-free conditions at 120 °C with very low catalyst loading (0.1–0.01 mol %). researchgate.netacs.orgnih.gov The reaction produces water as the sole byproduct, aligning with green chemistry principles. acs.orgnih.govacs.org The process exhibits broad applicability, successfully converting a variety of arylacetonitriles and both cyclic and acyclic secondary alcohols into their corresponding α-alkylated products in good yields. researchgate.netacs.orgnih.gov The catalytic cycle is understood to proceed through alcohol activation via metal-ligand cooperation, leading to the formation of a reactive iridium-hydride species. researchgate.netnih.govacs.org A cyclometalated iridium(III) complex with a non-Cp* ligand has also been shown to be a general and highly effective catalyst for this transformation. nih.gov

CatalystReactant ScopeConditionsCatalyst Loading
Dimeric Iridium(III) complexArylacetonitriles, cyclic/acyclic secondary alcohols120 °C, solvent-free0.1–0.01 mol % researchgate.netacs.orgnih.gov
Cyclometalated Iridium(III) complexKetones, amines, alcoholsAir atmosphere, with base1 mol % Ir nih.gov

Exploration of Green Chemistry Principles in Synthetic Design

The synthesis of this compound and related compounds is increasingly being guided by the principles of green chemistry. These principles advocate for the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, and designing for energy efficiency. acs.orggreenchemistry-toolkit.orgmagtech.com.cn Catalytic processes, particularly those using earth-abundant metals like iron and manganese, are central to this approach as they offer alternatives to stoichiometric reagents and reduce waste. rsc.orgnih.govacs.orgnih.gov The ideal of green chemistry is to reduce or eliminate chemical pollution at its source. magtech.com.cn

Key green chemistry principles applicable to the synthesis of these compounds include:

Prevention: It is better to prevent waste than to treat it after it has been created. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org

Use of Renewable Feedstocks: Raw materials should be renewable whenever technically and economically practicable. acs.org

Design for Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure. acs.org

The metal-catalyzed reactions discussed, which often proceed with high atom economy and the generation of benign byproducts like water and hydrogen gas, exemplify the application of these principles. nih.govacs.orgacs.org The use of light as an energy source in the iron-catalyzed process is another step towards more energy-efficient and sustainable chemical manufacturing. rsc.org

Synthesis of Related Cyclohexylidene- and Phenylacetonitrile Derivatives

The synthetic methodologies described are not limited to this compound but are also applicable to a broader range of related derivatives. The synthesis of various arylacetonitrile derivatives can be achieved through methods such as the nickel-catalyzed reaction of benzyl chlorides with trimethylsilyl (B98337) cyanide. rsc.org Historically, phenylacetonitriles were prepared by reacting a benzyl halide with an alkali metal cyanide. google.com

Preparation of Positional and Structural Isomers

The synthesis of this compound and its isomers primarily involves the Knoevenagel condensation, a reaction between an active methylene (B1212753) compound (phenylacetonitrile) and a ketone (cyclohexanone). This reaction can lead to the formation of different positional isomers, namely the α,β-unsaturated isomer and the β,γ-unsaturated isomer.

Detailed research into similar condensation reactions, such as that between cyclohexanone and acetonitrile, shows that a mixture of isomers is often produced. orgsyn.org The reaction, when carried out with potassium hydroxide in refluxing acetonitrile, yields a mixture of the α,β-unsaturated (80–83%) and β,γ-unsaturated (17–20%) isomers. orgsyn.org The pure α,β-isomer can subsequently be isolated from this mixture through a process involving bromination followed by distillation. orgsyn.org This suggests that the synthesis of this compound can also result in a mixture of positional isomers, which may require specific purification steps to isolate the desired thermodynamically stable α,β-conjugated isomer.

The geometric configuration (E/Z isomerism) around the exocyclic double bond is another aspect of isomerism. Irradiation experiments on related compounds, such as α-(phenylhydrazono)phenylacetonitrile derivatives, have demonstrated a rapid and reversible isomerization from the planar Z isomer to the E isomer. nih.gov While specific studies on the geometric isomers of this compound are not detailed, this highlights a potential for the existence and interconversion of E/Z isomers.

A common method for synthesizing this compound involves the condensation of phenylacetonitrile with cyclohexanone in the presence of a base. google.com This reaction is typically heated with azeotropic removal of water to drive the equilibrium towards the product. google.comgoogle.com Early reports achieved yields of up to 76% using this alkaline condensation method. google.com

Table 1: Synthesis of Positional Isomers via Condensation

ReactantsCatalyst/ConditionsProductsNotes
Cyclohexanone, AcetonitrilePotassium Hydroxide, RefluxMixture of α,β- and β,γ-cyclohexylideneacetonitrileProvides a model for the potential formation of positional isomers in the phenyl-substituted reaction. orgsyn.org
Phenylacetonitrile, CyclohexanoneBase (e.g., KOH, NaOH)This compoundStandard condensation reaction. google.comgoogle.com

Synthesis of Ring-Substituted Phenylacetonitrile Analogs

The synthesis of ring-substituted analogs of this compound is achieved by employing substituted phenylacetonitriles as starting materials in the condensation reaction with cyclohexanone. google.comgoogle.com This modular approach allows for the introduction of a wide variety of functional groups onto the phenyl ring, thereby creating a library of related compounds.

The general synthetic scheme involves the reaction of a substituted benzyl cyanide with cyclohexanone. google.com For instance, ortho-substituted analogs can be prepared by condensing an ortho-substituted benzyl cyanide with cyclohexanone in the presence of a base like potassium hydroxide or sodium methoxide (B1231860) at elevated temperatures (80°C or higher). google.com

The preparation of the necessary substituted phenylacetonitrile precursors is a critical step. Various synthetic routes are available for this purpose:

Halogenated Analogs : These can be synthesized by reacting a halogen-substituted benzyl halide with a cyanide salt.

Alkoxy Analogs : A common method involves the reaction of an alkoxy-substituted benzyl chloride with an alkali metal cyanide. The use of a phase-transfer catalyst can improve yields in these nucleophilic substitution reactions.

Nitro-Substituted Analogs : These are typically prepared by the reaction of a nitro-substituted benzyl halide with a cyanide source. An alternative high-yield method involves reacting an o-nitro substituted halo-benzene with tert-butyl cyanoacetate, followed by hydrolysis and decarboxylation.

More advanced methods, such as palladium-catalyzed coupling, can also be employed to synthesize the parent compound and could potentially be adapted for substituted analogs. This involves coupling phenylacetonitrile with a cyclohexenyl triflate in the presence of a palladium catalyst and a ligand.

Table 2: Synthesis of Substituted Phenylacetonitrile Precursors

Analogue TypeStarting Material ExampleReagentsProduct
Halogenatedp-Nitrobromobenzene, Phenylacetonitrile1. Base (Methanol/THF) 2. Fe/CH₃COOH2-Amino-5-bromobenzophenone (as an intermediate example for functionalized phenylacetonitriles)
AlkoxyVeratryl chloride (3,4-dimethoxybenzyl chloride)Potassium or Sodium Cyanide3,4-Dimethoxyphenylacetonitrile
Nitroo-Nitro substituted halo-benzenetert-Butyl cyanoacetate, then hydrolysis/decarboxylationo-Nitro substituted benzyl cyanide

These precursors can then be used in condensation reactions with cyclohexanone or its derivatives to yield the final ring-substituted this compound analogs. google.comgoogle.com The use of phase transfer catalysts in these condensation reactions has been shown to be effective, allowing the reaction to proceed at temperatures below 80°C and resulting in high yields and purity of the desired analog. google.com

Chemical Reactivity and Transformations of this compound

This compound is a versatile organic compound that can undergo a variety of chemical transformations at its two primary reactive sites: the nitrile functional group and the cyclohexylidene olefinic moiety. These reactions allow for the synthesis of a diverse range of derivatives with potential applications in various fields.

Reactivity of the Nitrile Functional Group

The nitrile group (-C≡N) is a key functional group that participates in a variety of chemical transformations due to its polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic and susceptible to nucleophilic attack.

Oxidation Reactions to Carboxylic Acids

The nitrile group of this compound can be oxidized to form the corresponding carboxylic acid, 2-cyclohexylidene-2-phenylacetic acid. This transformation is a common and important reaction in organic synthesis.

Common oxidizing agents used for this purpose include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The reaction typically involves heating the nitrile with the oxidizing agent in an acidic or basic aqueous solution. The general transformation is depicted below:

General Reaction for Oxidation of Nitrile to Carboxylic Acid > C₁₄H₁₅N + Oxidizing Agent → C₁₄H₁₆O₂

Table 1: Reagents and Conditions for Oxidation

Oxidizing Agent Conditions Product
Potassium Permanganate (KMnO₄) Basic solution, heat 2-Cyclohexylidene-2-phenylacetic acid

This table summarizes common reagents and conditions for the oxidation of this compound.

Reduction Reactions to Primary Amines

The nitrile group can be reduced to a primary amine, yielding 2-cyclohexyl-2-phenylethan-1-amine. guidechem.com This reaction is a fundamental transformation in organic chemistry, providing a route to amines from nitriles.

Common reducing agents for this conversion include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. mdpi.com The choice of reagent can depend on the desired reaction conditions and the presence of other functional groups in the molecule.

General Reaction for Reduction of Nitrile to Primary Amine > C₁₄H₁₅N + Reducing Agent → C₁₄H₂₁N

Table 2: Reagents and Conditions for Reduction

Reducing Agent Catalyst Conditions Product
Lithium Aluminum Hydride (LiAlH₄) - Anhydrous ether or THF 2-Cyclohexyl-2-phenylethan-1-amine

This table outlines common reagents and conditions for the reduction of this compound.

Nucleophilic Substitution Reactions Involving the Nitrile Moiety

The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. However, direct nucleophilic substitution at the sp-hybridized carbon of the nitrile is not a typical reaction pathway. Instead, reactions often proceed through initial nucleophilic addition to the nitrile, followed by subsequent transformations. libretexts.orgpressbooks.pub For instance, hydrolysis of the nitrile to a carboxylic acid under acidic or basic conditions is a form of nucleophilic substitution where the nucleophile is water or hydroxide ion.

Reactivity of the Cyclohexylidene Olefinic Moiety

The carbon-carbon double bond of the cyclohexylidene group is a site of reactivity, particularly for addition reactions.

Electrophilic Addition Reactions

The double bond in the cyclohexylidene moiety can undergo electrophilic addition reactions. libretexts.org In these reactions, an electrophile adds to the double bond, breaking the pi bond and forming two new sigma bonds. For example, the addition of a hydrogen halide (HX) would proceed via the formation of a carbocation intermediate.

General Reaction for Electrophilic Addition to an Alkene > C=C + E-Nu → E-C-C-Nu

While specific examples for this compound are not extensively detailed in the provided search results, the general principles of electrophilic addition to alkenes would apply. libretexts.org The regioselectivity of such additions would be influenced by the stability of the resulting carbocation intermediate.

Potential for Cycloaddition Reactions

The olefinic moiety of this compound has the potential to participate in cycloaddition reactions, such as [2+2] or [4+2] cycloadditions. libretexts.org These reactions involve the concerted or stepwise combination of two unsaturated systems to form a cyclic product. libretexts.org

[2+2] Cycloaddition: This reaction would involve the combination of the cyclohexylidene double bond with another two-pi-electron system, such as an alkene or a ketene, to form a four-membered ring. libretexts.org Photochemical conditions are often required for [2+2] cycloadditions of simple alkenes. libretexts.org

[4+2] Cycloaddition (Diels-Alder Reaction): For a [4+2] cycloaddition to occur, the cyclohexylidene double bond would act as a dienophile, reacting with a conjugated diene. libretexts.org The reaction would lead to the formation of a six-membered ring. The feasibility of these reactions would depend on the electronic properties of the reactants and the reaction conditions (thermal or photochemical). youtube.comnih.gov

Further research would be needed to explore the specific conditions and outcomes of cycloaddition reactions involving this compound.

Chemical Reactivity and Organic Transformations of 2 Cyclohexylidene 2 Phenylacetonitrile

Derivatization Strategies for Advanced Molecular Architectures

The unique structural framework of 2-cyclohexylidene-2-phenylacetonitrile, featuring a reactive nitrile group, a phenyl ring, and a cyclohexylidene moiety, makes it a valuable precursor for the synthesis of more complex molecules. Its chemical reactivity allows for a variety of transformations that can be strategically employed to build advanced molecular architectures, including those with potential applications in medicinal chemistry and materials science. Key derivatization strategies focus on the modification of the nitrile group and the exploitation of the conjugated π-system.

The primary pathways for derivatization include the reduction of the nitrile to a primary amine, hydrolysis to a carboxylic acid or an amide, and cycloaddition reactions to generate novel polycyclic and spirocyclic systems. These transformations open avenues to a diverse range of functionalized molecules with tailored properties.

Reduction of the Nitrile Group

The conversion of the nitrile group into a primary amine is a fundamental derivatization strategy, yielding 2-cyclohexylidene-2-phenylethanamine. This transformation is significant as it introduces a basic amino group, a common pharmacophore in many biologically active compounds. The resulting primary amine can serve as a key intermediate for further functionalization, such as amidation or the construction of heterocyclic rings.

A common and effective method for this reduction is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst (e.g., Raney nickel, platinum oxide) is another viable method. These methods are generally effective in reducing the nitrile without affecting the exocyclic carbon-carbon double bond.

Table 1: Reduction of this compound to Primary Amine

Reagent(s)SolventProductNotes
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether / THF2-Cyclohexylidene-2-phenylethanamineA powerful reducing agent for converting nitriles to amines.
Hydrogen (H₂) / Raney NickelEthanol / Methanol2-Cyclohexylidene-2-phenylethanamineA common catalytic hydrogenation method.

Hydrolysis of the Nitrile Group

Hydrolysis of the nitrile functionality in this compound can lead to either the corresponding carboxylic acid or amide, depending on the reaction conditions. Both products are valuable intermediates for creating more elaborate molecular structures.

Formation of Carboxylic Acid: Complete hydrolysis of the nitrile group under either acidic or basic conditions yields 2-cyclohexylidene-2-phenylacetic acid. For instance, heating the compound in the presence of a strong acid like sulfuric acid can effectively convert the nitrile to a carboxylic acid. orgsyn.org This derivative is particularly interesting as phenylacetic acid derivatives are scaffolds for a number of pharmaceuticals. google.commdpi.com

Formation of Amide: Partial hydrolysis of the nitrile under controlled conditions can afford 2-cyclohexylidene-2-phenylacetamide. This reaction can sometimes be achieved using specific catalysts or by carefully managing the reaction time and temperature during acid or base-mediated hydrolysis. The resulting amide is a versatile functional group that can participate in various subsequent reactions.

Table 2: Hydrolysis of this compound

Reaction TypeReagent(s)Product
Full HydrolysisH₂SO₄ / H₂O, Heat2-Cyclohexylidene-2-phenylacetic acid
Partial HydrolysisControlled acid/base2-Cyclohexylidene-2-phenylacetamide

Cycloaddition Reactions

The conjugated system within this compound, encompassing the phenyl ring and the exocyclic double bond, presents an opportunity for cycloaddition reactions. These reactions are powerful tools in organic synthesis for constructing complex cyclic and polycyclic frameworks in a highly stereocontrolled manner. libretexts.org

While specific examples starting from this compound are not extensively documented in mainstream literature, the structure is theoretically amenable to reactions like the Diels-Alder ([4+2] cycloaddition) or various [2+2] cycloadditions. libretexts.org For instance, the alkene could potentially react with a suitable diene in a Diels-Alder reaction to form a spirocyclic system, where the cyclohexane (B81311) ring is spiro-fused to a newly formed six-membered ring. Such spirocyclic structures are of significant interest in the design of novel therapeutic agents.

Table 3: Potential Cycloaddition Pathways for Advanced Architectures

Reaction TypeReactant TypePotential Product Architecture
[4+2] Cycloaddition (Diels-Alder)DieneSpiro[cyclohexane-1,X'-polycycle]
[2+2] PhotocycloadditionAlkene/AlkyneFused or spirocyclic cyclobutane (B1203170) derivatives

These derivatization strategies highlight the versatility of this compound as a starting material for generating a wide array of advanced molecular architectures, paving the way for new discoveries in various fields of chemistry.

Mechanistic Investigations of Reactions Involving 2 Cyclohexylidene 2 Phenylacetonitrile

Mechanistic Elucidation of Condensation Reactions

The formation of 2-Cyclohexylidene-2-phenylacetonitrile is a classic example of the Knoevenagel condensation. rsc.orgbeilstein-journals.org This reaction involves the base-catalyzed condensation of an active hydrogen compound, in this case, Phenylacetonitrile (B145931), with a carbonyl compound, Cyclohexanone (B45756). beilstein-journals.orgrsc.org The mechanism is a two-step process involving a nucleophilic addition followed by a dehydration reaction. rsc.orgbeilstein-journals.org

The initial and crucial step in the Knoevenagel condensation is the formation of a carbanion. beilstein-journals.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or pyridine), which is strong enough to deprotonate the active methylene (B1212753) group of Phenylacetonitrile. rsc.orgbeilstein-journals.org The presence of the electron-withdrawing nitrile (-CN) and phenyl (-C₆H₅) groups on the adjacent carbon increases the acidity of the α-hydrogen, facilitating its removal and the formation of a resonance-stabilized carbanion. rsc.orgnih.gov

This carbanion acts as a potent nucleophile. beilstein-journals.org It subsequently attacks the electrophilic carbonyl carbon of Cyclohexanone. beilstein-journals.org This nucleophilic addition results in the formation of a new carbon-carbon bond and a tetrahedral intermediate, specifically a β-hydroxynitrile alkoxide. rsc.org Protonation of this alkoxide, typically by the conjugate acid of the base catalyst, yields the neutral β-hydroxynitrile, an aldol-type adduct. rsc.org

Table 1: Key Steps in Carbanion Formation and Addition

Step Description Reactants Intermediate
1 Deprotonation Phenylacetonitrile, Base Resonance-stabilized carbanion
2 Nucleophilic Attack Carbanion, Cyclohexanone β-hydroxynitrile alkoxide

| 3 | Protonation | β-hydroxynitrile alkoxide, Conjugate Acid | β-hydroxynitrile |

The β-hydroxynitrile intermediate formed in the addition step is generally unstable and readily undergoes dehydration to form the final, more stable α,β-unsaturated product. rsc.orgrsc.org This elimination of a water molecule is the "condensation" part of the reaction. rsc.org The dehydration is often spontaneous or promoted by the reaction conditions, particularly heat or the presence of the base catalyst. rsc.org

The mechanism of dehydration typically proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) pathway, especially given the presence of the acidic α-hydrogen. The base removes the proton from the carbon alpha to the nitrile and phenyl groups, forming a carbanion. This is followed by the departure of the hydroxide (B78521) (-OH) group from the adjacent carbon, leading to the formation of the carbon-carbon double bond. The product, this compound, is a conjugated system, which provides a thermodynamic driving force for the dehydration step. rsc.org While cyanohydrins are a class of hydroxynitriles, the specific intermediate in this Knoevenagel condensation is more accurately described as an aldol (B89426) adduct, which subsequently dehydrates. rsc.orgresearchgate.net

Mechanistic Pathways in Metal-Catalyzed Transformations

The conjugated system of this compound makes it a substrate for various metal-catalyzed transformations, particularly reduction reactions like transfer hydrogenation. Iridium-based catalysts are often employed for the selective reduction of the C=C double bond in such α,β-unsaturated compounds. umich.edu

In transfer hydrogenation, a simple alcohol like 2-propanol often serves as the hydrogen source. umich.edu The catalytic cycle is initiated by the activation of this alcohol. This can occur through a mechanism known as metal-ligand cooperation (MLC). nih.govnsf.gov In MLC, both the iridium metal center and a functional group on the ligand (e.g., an N-H group) participate in bond activation. nih.govnsf.govrug.nl The alcohol coordinates to the metal, and a concerted step involving the ligand facilitates the removal of the alcohol's hydroxyl proton and the β-hydrogen, generating the corresponding ketone (acetone), a protonated ligand, and a key metal-hydride species. nih.gov This cooperative pathway avoids high-energy intermediates and provides an efficient route to the active catalyst. nsf.gov

The central intermediate in these catalytic cycles is the metal-hydride species, typically an iridium(III)-hydride. rsc.orgumich.edu This species is responsible for delivering the hydride (H⁻) to the substrate. rsc.org The α,β-unsaturated nitrile coordinates to the iridium-hydride complex. The reaction then proceeds via hydride transfer from the metal to the β-carbon of the double bond. umich.edu This is often followed by proton transfer (from the protonated ligand or another source) to the α-carbon, completing the reduction of the C=C bond. rsc.orgnsf.gov The catalyst is then regenerated by reacting with another molecule of the hydrogen donor (e.g., 2-propanol), allowing the cycle to continue. beilstein-journals.org The selectivity for reducing the C=C bond over the nitrile group is a key feature of many of these catalytic systems. rsc.org

Table 2: General Steps in Iridium-Catalyzed Transfer Hydrogenation

Step Description Key Species Involved
1 Catalyst Activation Iridium Pre-catalyst, 2-Propanol, Base
2 Hydride Formation Iridium(III)-Hydride, Acetone
3 Substrate Coordination Iridium(III)-Hydride, this compound
4 Hydrogen Transfer Hydride transfer to β-carbon, Proton transfer to α-carbon
5 Product Release Reduced product (2-Cyclohexyl-2-phenylacetonitrile)

| 6 | Catalyst Regeneration | Iridium complex reacts with 2-propanol |

In Situ Spectroscopic Studies for Reaction Monitoring and Intermediate Detection

To gain deeper insight into reaction mechanisms, in situ spectroscopic techniques are invaluable. These methods allow for the real-time monitoring of reactant consumption, product formation, and the detection of transient intermediates without altering the reaction environment. youtube.com

For the Knoevenagel condensation, in situ Raman spectroscopy and powder X-ray diffraction (PXRD) have been used to monitor the reaction between aldehydes and malononitrile. rsc.orgnih.gov These studies track the progress of the reaction by observing changes in characteristic vibrational bands or diffraction patterns. nih.gov For instance, the disappearance of the C=O stretching band of the carbonyl reactant and the appearance of the C=C stretching band of the unsaturated product can be monitored over time. nih.gov

Crucially, under specific conditions (e.g., lower milling frequencies in mechanochemical synthesis), the β-hydroxy intermediate has been successfully detected, isolated, and structurally characterized using these in situ techniques. rsc.orgrsc.org This provides direct experimental evidence for the proposed two-step mechanism of addition followed by dehydration. rsc.org Similarly, mass spectrometry has been used to detect key intermediates in Knoevenagel condensations catalyzed by ionic liquids. rsc.org For metal-catalyzed hydrogenations, in situ Raman spectroscopy has been employed to suggest that imine intermediates are more rapidly reduced under certain conditions, showcasing the power of these techniques to observe transient species in catalytic cycles. nsf.gov

Table 3: Spectroscopic Signatures for In Situ Monitoring of Knoevenagel Condensation

Species Spectroscopic Technique Characteristic Signal Monitored Observation
Cyclohexanone (Reactant) Raman/FTIR C=O stretch (~1700-1715 cm⁻¹) Signal intensity decreases over time. nih.gov
Phenylacetonitrile (Reactant) Raman/FTIR C≡N stretch (~2240-2260 cm⁻¹) Signal shifts upon product formation. nih.gov
β-Hydroxynitrile (Intermediate) Raman, PXRD O-H stretch, Unique diffraction pattern Can be detected and isolated under specific conditions. rsc.orgrsc.org

Synthesis and Academic Relevance of 2 Cyclohexylidene 2 Phenylacetonitrile Derivatives and Analogs

Synthesis of Structurally Modified Analogs for Research Purposes

The core structure of 2-cyclohexylidene-2-phenylacetonitrile is typically synthesized via a Knoevenagel condensation between phenylacetonitrile (B145931) and cyclohexanone (B45756). This foundational reaction provides a versatile platform for creating a diverse library of analogs by modifying the starting materials.

Cycloalkylidene Variations (e.g., Cyclopentylidene Analogs)

One of the primary structural modifications involves altering the cycloalkylidene ring. This is readily achieved by substituting cyclohexanone with other cyclic ketones in the condensation reaction. A notable example is the synthesis of 2-cyclopentylidene-2-phenylacetonitrile, which is prepared through the condensation of phenylacetonitrile and cyclopentanone. google.com This variation in ring size from a six-membered to a five-membered ring can influence the molecule's conformation and, consequently, its chemical and physical properties.

The general synthetic approach remains consistent, involving a base-catalyzed reaction to promote the formation of the α,β-unsaturated nitrile. google.com Further research has also explored analogs such as cyclopentylidene-o-tolyl-acetonitrile, which combines the smaller cycloalkylidene ring with a substitution on the phenyl ring. google.com

Phenyl Ring Substitutions (e.g., o-tolyl, m-tolyl, p-methoxyphenyl derivatives)

Introducing substituents onto the phenyl ring is another key strategy for creating analogs. This is accomplished by using appropriately substituted phenylacetonitrile derivatives as starting materials. For instance, the synthesis of cyclohexylidene-o-tolyl-acetonitrile involves the reaction of o-tolylacetonitrile (also known as 2-methyl benzylcyanide) with cyclohexanone. google.com The reaction is typically carried out in the presence of a base like potassium hydroxide (B78521) (KOH) or sodium methoxide (B1231860) at elevated temperatures, with the removal of water to drive the reaction to completion. google.comgoogle.com

Similarly, other substituted analogs can be prepared. The synthesis of cyclohexylidene-m-tolyl-acetonitrile has been described using 3-methyl benzylcyanide and cyclohexanone in the presence of sodium methylate in ethanol. google.com The exploration extends to alkoxy-substituted derivatives, such as cyclohexylidene-(2-methoxy-phenyl)-acetonitrile, which demonstrates the versatility of the condensation reaction for incorporating various functional groups onto the aromatic ring. google.com

Table 1: Examples of Phenyl-Substituted Analogs

Derivative Name Phenylacetonitrile Precursor Base Catalyst
Cyclohexylidene-o-tolyl-acetonitrile o-tolylacetonitrile KOH or Sodium Methoxide
Cyclohexylidene-m-tolyl-acetonitrile m-tolylacetonitrile Sodium Methoxide

Benzylic Nitrile Derivatives with Modified Side Chains

Research has also extended to analogs where the cycloalkylidene moiety is replaced entirely with other side chains. A notable class includes benzylic nitrile derivatives that feature linear alkyl groups instead of a cyclic structure. google.com The synthesis for these compounds differs from the standard condensation. One reported method involves reacting a benzylic nitrile compound with an alcohol corresponding to the desired alkyl group. This reaction is conducted at temperatures above 100°C in the presence of a catalytic system comprising a strong base (e.g., KOH, NaOH) and a Ruthenium chloride complex. google.com This approach significantly broadens the structural diversity available for research, moving beyond carbocyclic side chains.

Investigations into Chiral Analogs and Stereochemical Control

The presence of certain structural features in analogs of this compound, such as a substituted cyclohexylidene ring, can introduce chirality. The control of stereochemistry is crucial as different stereoisomers can exhibit distinct biological activities or sensory properties.

Enantioselective Synthesis Approaches

While the parent compound is achiral, derivatives like 2-(2-methylcyclohexylidene)-2-o-tolylacetonitrile are chiral. google.com The synthesis of specific stereoisomers presents a significant challenge. Standard synthesis often results in a racemic mixture of stereoisomers. The separation of these mixtures can be achieved through established techniques like preparative High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), or through classical resolution via crystallization of diastereomeric salts. google.com

However, the direct, stereoselective synthesis of a single enantiomer is a more elegant and efficient approach. Modern asymmetric synthesis methodologies, though not yet specifically detailed in the literature for this exact class of compounds, offer potential pathways. For example, enantioselective deprotolithiation using chiral lithium amides has been successfully used to create planar chiral ferrocene (B1249389) derivatives, achieving high enantiomeric excess (89–93% ee). researchgate.net Such strategies, involving chiral bases or catalysts to control the stereochemical outcome of a key bond-forming step, could theoretically be adapted to synthesize enantiopure analogs of this compound. researchgate.netnih.govchemrxiv.org

Biocatalytic Transformations for Enantiopure Derivatives (e.g., Lipase-Catalyzed Acylation)

Biocatalysis offers a powerful tool for achieving high enantioselectivity under mild reaction conditions. Lipases, in particular, are widely used for the kinetic resolution of racemic mixtures. A common strategy is the lipase-catalyzed enantiomer-selective acylation of a racemic alcohol or amine. nih.govnih.gov

In this process, a lipase (B570770) enzyme selectively acylates one enantiomer of a racemic substrate (e.g., a hydroxylated or aminated analog of this compound) at a much faster rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, non-preferred enantiomer, which can then be separated by standard chemical methods. For instance, Candida antarctica lipase B (CALB) is a highly effective biocatalyst for the acylation of primary amines and alcohols. nih.gov This biocatalytic approach could be applied to resolve racemic precursors or derivatives of this compound that bear appropriate functional handles, providing access to enantiopure compounds for further research. nih.gov

Table 2: List of Mentioned Compounds

Compound Name CAS Number Molecular Formula
This compound 10461-98-0 C14H15N
Phenylacetonitrile 140-29-4 C8H7N
Cyclohexanone 108-94-1 C6H10O
2-Cyclopentylidene-2-phenylacetonitrile Not Available C13H13N
Cyclopentanone 120-92-3 C5H8O
Cyclopentylidene-o-tolyl-acetonitrile Not Available C14H15N
Cyclohexylidene-o-tolyl-acetonitrile 91432-39-2 C15H17N
o-tolylacetonitrile 766-93-8 C9H9N
Cyclohexylidene-m-tolyl-acetonitrile 100762-30-7 C15H17N
m-tolylacetonitrile 2947-61-7 C9H9N
Cyclohexylidene-(2-methoxy-phenyl)-acetonitrile 91432-40-5 C15H17NO
2-(2-methylcyclohexylidene)-2-o-tolylacetonitrile Not Available C16H19N
Sodium 7440-23-5 Na
Ethyl Acetate (B1210297) 141-78-6 C4H8O2
Potassium Hydroxide 1310-58-3 HKO
Sodium Methoxide 124-41-4 CH3NaO
Ethanol 64-17-5 C2H6O
Sodium Hydroxide 1310-73-2 HNaO
3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione Not Available C25H26N2O2

Advanced Analytical and Spectroscopic Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2-Cyclohexylidene-2-phenylacetonitrile, providing insights into its molecular framework and the chemical environment of its constituent atoms.

Proton (¹H) NMR spectroscopy is employed to determine the number and types of hydrogen atoms present in the this compound molecule. The chemical shifts, signal integrations, and coupling patterns of the proton signals provide a detailed map of the proton environments.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl ring and the cyclohexylidene moiety. The aromatic protons of the phenyl group typically appear in the downfield region of the spectrum. The protons of the cyclohexylidene ring will present as a set of signals, with those on the carbons adjacent to the double bond showing characteristic chemical shifts. For instance, the cyclohexylidene protons have been noted to appear in the range of δ 5.2–5.8 ppm.

A detailed, publicly available ¹H NMR spectrum with assigned chemical shifts and coupling constants for this compound is not readily found in the surveyed literature. However, based on the known structure, a predicted spectrum would feature the following key regions:

Aromatic Protons (Phenyl Ring): Signals in the aromatic region (typically ~7.0-7.5 ppm) corresponding to the five protons of the phenyl group.

Cyclohexylidene Protons: A series of multiplets in the aliphatic region corresponding to the ten protons of the cyclohexylidene ring. The allylic protons are expected to be shifted further downfield compared to the other methylene (B1212753) protons of the ring.

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity Integration
Phenyl-H ~7.0 - 7.5 Multiplet 5H
Cyclohexylidene-H (allylic) ~2.2 - 2.8 Multiplet 4H
Cyclohexylidene-H (other) ~1.5 - 1.8 Multiplet 6H
Note:

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The key structural features that can be identified from the ¹³C NMR spectrum include the quaternary carbons of the double bond and the nitrile group, the carbons of the phenyl ring, and the methylene carbons of the cyclohexylidene ring. The nitrile carbon is particularly characteristic and appears at a relatively downfield chemical shift.

While a specific, published ¹³C NMR spectrum for this compound is not widely available, the expected chemical shift regions are as follows:

Nitrile Carbon (-C≡N): A signal in the range of ~115-125 ppm.

Olefinic Carbons (C=C): Signals for the two carbons of the exocyclic double bond.

Aromatic Carbons (Phenyl Ring): A set of signals in the aromatic region (~125-140 ppm), including a quaternary carbon signal for the ipso-carbon.

Aliphatic Carbons (Cyclohexylidene Ring): Signals in the upfield region (~25-40 ppm) corresponding to the methylene carbons of the cyclohexane (B81311) ring.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (ppm)
Nitrile Carbon (-C≡N) ~115 - 125
Olefinic Carbons (C=C) ~110 - 150
Aromatic Carbons ~125 - 140
Aliphatic Carbons (Cyclohexylidene) ~25 - 40
Note:

The use of chiral derivatizing agents, such as in the modified Mosher's method, is a powerful NMR technique for determining the absolute configuration of chiral molecules. This method involves the formation of diastereomeric esters or amides with a chiral reagent, which then exhibit distinct signals in the NMR spectrum, allowing for stereochemical assignment.

However, for this compound, this technique is not applicable. The molecule is achiral as it does not possess a stereocenter and cannot exist as enantiomers. Therefore, there is no stereochemistry to be assigned using chiral derivatizing agents.

High-Resolution Mass Spectrometry (HRMS-ESI) for Exact Mass Determination

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a critical technique for the precise determination of the molecular formula of a compound by measuring its exact mass with high accuracy.

For this compound (C₁₄H₁₅N), the monoisotopic mass has been calculated and can be experimentally verified using HRMS-ESI. This technique provides unequivocal confirmation of the elemental composition of the molecule. PubChem provides a computed exact mass of 197.120449483 Da. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

Parameter Value Source
Molecular Formula C₁₄H₁₅N Computed
Calculated Monoisotopic Mass 197.120449483 Da PubChem
Data from PubChem, CID 66327.nih.gov

Further analysis using techniques such as tandem mass spectrometry (MS/MS) can provide structural information through the fragmentation patterns of the parent ion. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have also been calculated for various adducts of this compound, aiding in its identification in complex mixtures. uni.lu

X-ray Crystallography for Absolute Configuration and Solid-State Structure

As this compound is an achiral molecule, the determination of absolute configuration is not relevant. However, X-ray crystallography could provide valuable information on its solid-state conformation, including the planarity of the double bond system and the relative orientation of the phenyl and cyclohexylidene rings.

A search of publicly available scientific literature and crystallographic databases did not yield a published crystal structure for this compound. Therefore, detailed crystallographic data such as the crystal system, space group, and specific bond lengths and angles are not available at this time.

Computational Chemistry Studies of 2 Cyclohexylidene 2 Phenylacetonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, allowing for the detailed investigation of molecular systems.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. By approximating the electron density, DFT can be used to calculate a variety of molecular properties, including optimized geometry, spectroscopic signatures, and reactivity descriptors. For nitrile-based compounds such as 2-Cyclohexylidene-2-phenylacetonitrile, DFT methods like B3LYP with a 6-311+G(d,p) basis set are often employed to map potential energy surfaces for reactions such as cycloadditions.

Table 1: Predicted Electronic Properties of this compound using DFT

PropertyPredicted ValueUnit
HOMO Energy-6.5eV
LUMO Energy-0.8eV
HOMO-LUMO Gap5.7eV
Dipole Moment3.5Debye
Polarizability25.1ų

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature.

These calculations can help in understanding the kinetic and thermodynamic stability of the molecule and predicting its behavior in chemical reactions.

Intrinsic Reaction Coordinate (IRC) calculations are a crucial tool for verifying that a calculated transition state structure indeed connects the reactants and products of a specific reaction. Once a transition state is located on the potential energy surface using methods like DFT, an IRC calculation follows the reaction path downhill from the transition state to the corresponding minima, confirming the connection between them. This is particularly useful for studying reaction mechanisms involving this compound, such as its synthesis via the condensation of phenylacetonitrile (B145931) and cyclohexanone (B45756).

Natural Bond Orbital (NBO) analysis provides a method to study charge delocalization and hyperconjugative interactions within a molecule. For this compound, NBO analysis can elucidate the electronic interactions between the phenyl ring, the cyclohexylidene group, and the nitrile moiety. These interactions are key to understanding the molecule's stability and reactivity. For instance, NBO analysis can identify stabilizing interactions between filled and empty orbitals, providing a quantitative measure of their energetic significance. A study on a similar molecule, 2-(trifluoromethyl)phenylacetonitrile, utilized NBO calculations to evaluate stabilities arising from charge delocalization.

Table 2: Selected NBO Analysis Results for this compound

Donor NBOAcceptor NBOStabilization Energy (E(2)) (kcal/mol)
π(C=C) phenylπ(C≡N)> 5.0
σ(C-H) cyclohexylσ(C-C)~ 2.5
LP(N)π*(C=C) phenyl> 1.0

Note: This table presents hypothetical but representative NBO analysis data for the specified compound, illustrating the types of interactions that would be investigated.

Computational Validation of Experimental Findings

Computational methods play a crucial role in validating and interpreting experimental results. For this compound, computational chemistry can be used to:

Predict Spectroscopic Data: DFT calculations can predict vibrational frequencies (IR and Raman) and NMR chemical shifts. Comparing these predicted spectra with experimental data can help in the structural elucidation and assignment of spectroscopic signals.

Rationalize Reactivity: Computational studies can provide a mechanistic understanding of observed chemical reactions, such as oxidation, reduction, and substitution reactions that this compound can undergo.

Explain Biological Activity: By modeling the interaction of this compound with biological targets, computational methods can help to understand its potential biological activities.

The synergy between computational and experimental approaches provides a more complete understanding of the chemical and physical properties of this compound.

Emerging Research Applications and Biological Relevance of 2 Cyclohexylidene 2 Phenylacetonitrile and Its Derivatives

Explorations in Antimicrobial Agent Development

The investigation into the antimicrobial properties of compounds structurally related to 2-cyclohexylidene-2-phenylacetonitrile is an emerging field of interest. While research directly on this compound is limited in this area, studies on its derivatives offer insights into their potential. For instance, newly synthesized spirooxindole-3,3'-pyrrolines, which can be considered complex derivatives, have been evaluated for their biological activities. These studies revealed that while certain compounds in this class exhibited anti-fungal properties, they did not show significant antibacterial activity. mdpi.com This suggests that the core structure, when appropriately modified, could serve as a scaffold for developing agents with specific antimicrobial spectra, particularly against fungal pathogens. Further research is necessary to explore different derivatives and elucidate the structural requirements for potent and broad-spectrum antimicrobial action.

Investigations into Anti-inflammatory Modulators

The potential for derivatives of this compound as anti-inflammatory agents is an active area of research, with several studies on analogous structures demonstrating promising results. Polyoxygenated cyclohexene (B86901) derivatives isolated from Uvaria macclurei have been evaluated for their anti-inflammatory activities by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.gov One compound, (-)-zeylenone, showed a potent effect against NO production and was found to decrease the mRNA expression of pro-inflammatory factors such as IFN-γ, iNOS, IL-6, and TNF-α by downregulating the NF-κB signaling pathway. nih.gov

Similarly, studies on substituted 2-aminophenylacetic acid derivatives have been conducted to test their in vitro prostaglandin (B15479496) synthetase inhibition and in vivo anti-inflammatory activities. nih.gov Research into 2-benzylidene-1-indanone (B110557) derivatives has also yielded compounds with significant anti-inflammatory effects in vitro and in mouse models. researchgate.net Furthermore, cyclolignan enantiomers isolated from Perilla frutescens have demonstrated notable anti-inflammatory effects by reducing the secretion of pro-inflammatory factors like NO, TNF-α, and IL-6. nih.gov These findings collectively suggest that the cyclohexylidene phenyl acetonitrile (B52724) scaffold could be a valuable starting point for the design of novel anti-inflammatory modulators.

Assessment of Antioxidant Properties and Radical Scavenging Capabilities

The evaluation of the antioxidant and radical scavenging properties of this compound and its derivatives is crucial for understanding their full biological potential. Antioxidants can neutralize harmful free radicals, which are implicated in various diseases. researchgate.net The antioxidant activity of chemical compounds is often assessed using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical assay. researchgate.net

While direct studies on the antioxidant capacity of this compound are not extensively documented, research on related structures provides some context. For example, in a study of synthetic spirooxindole-3,3'-pyrrolines, the compounds displayed significant anti-inflammatory properties but notably lacked antioxidative capabilities in the DPPH radical scavenging assay. mdpi.com Conversely, studies on other classes of compounds, such as dendritic polyphenols, have shown strong antioxidant activity, in some cases superior to known antioxidants like quercetin (B1663063) and Trolox. researchgate.net The antioxidant potential of the this compound scaffold itself remains an area for future investigation, which could reveal whether specific derivatizations could impart or enhance radical scavenging activity.

Studies on Molecular Interactions with Biological Targets via the Nitrile Group

The nitrile (cyano) group is a key functional moiety in many pharmaceuticals and plays a versatile role in molecular interactions with biological targets. google.com It is an sp-hybridized carbon atom triple-bonded to a nitrogen atom, which possesses a lone pair of electrons, giving it a linear geometry. pageplace.de This structure allows the nitrile group to act as a hydrogen bond acceptor, interacting with hydrogen bond donors from protein backbones or amino acid side chains. pageplace.de

Studies have shown that the nitrile group can participate in several types of interactions within a protein's binding site:

Hydrogen Bonding : The nitrogen atom's lone electron pair can form hydrogen bonds, a common interaction pattern. The most frequent hydrogen bond donors are backbone amide groups and the side chains of residues like arginine and lysine. mdpi.com

Hydrophobic Interactions : The linear shape and relatively small size of the nitrile group allow it to fit well into hydrophobic pockets within a protein, similar to a halogen atom. mdpi.com

Covalent Bonding : The electrophilic nature of the nitrile carbon allows it to act as a "warhead," forming a covalent bond with nucleophilic residues like cysteine or serine in a target protein. This can lead to reversible or irreversible inhibition.

In the context of this compound, its nitrile group is critical to its mechanism of action, enabling it to form hydrogen bonds and other noncovalent interactions with various biological molecules. The stability and specific reactivity of the nitrile group make it a valuable feature for designing molecules that can effectively bind to and modulate the function of biological targets. pageplace.de

Role as a Key Synthetic Intermediate in the Preparation of Complex Organic Molecules

This compound is a significant intermediate in synthetic organic chemistry, valued for its utility in constructing more complex molecular architectures. Its synthesis is typically achieved through a condensation reaction between a phenylacetonitrile (B145931) (such as benzyl (B1604629) cyanide) and a ketone, most commonly cyclohexanone (B45756). This reaction is a well-established method in organic synthesis.

As a synthetic intermediate, this compound can undergo a variety of chemical transformations, allowing for the creation of diverse derivatives. These reactions include:

Oxidation : The nitrile group can be oxidized to form corresponding carboxylic acids.

Reduction : The nitrile can be reduced to yield primary amines.

Substitution Reactions : It can serve as a substrate for substitution reactions, leading to a wide array of derivatives depending on the nucleophile used.

Its role as a versatile building block is crucial for chemists aiming to synthesize novel compounds, including those with potential therapeutic properties or other specialized applications.

Biotechnological Applications and Biocatalysis

Biocatalysis, the use of natural catalysts like enzymes and whole microbial cells, offers a green and efficient alternative to traditional chemical synthesis. This approach is increasingly applied in the pharmaceutical and biotechnology industries for producing fine chemicals and chiral intermediates due to the high selectivity (chemo-, regio-, and enantioselectivity) of enzyme-catalyzed reactions.

In the context of nitrile-containing compounds like this compound, biocatalysis presents several potential applications. Enzymes such as nitrilases and nitrile hydratases are capable of hydrolyzing nitriles to produce corresponding carboxylic acids or amides, respectively. These biocatalytic transformations could be employed for:

Synthesis : Developing environmentally friendly routes to synthesize this compound or its precursors.

Derivatization : Using enzymes to selectively modify the this compound molecule to create novel derivatives with desired properties.

The use of immobilized enzymes or whole cells can further enhance the sustainability of these processes by allowing for catalyst reuse over multiple cycles. While specific biocatalytic applications for this compound are still an area of exploration, the principles of biocatalysis suggest a promising avenue for its synthesis and modification in a cost-effective and sustainable manner.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 2-Cyclohexylidene-2-phenylacetonitrile?

  • Answer : Synthesis should follow protocols ensuring reproducibility, such as stepwise alkylation/arylation of acetonitrile precursors under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Characterization requires 1H/13C NMR for structural confirmation (e.g., distinguishing cyclohexylidene protons at δ 5.2–5.8 ppm) and FT-IR to validate nitrile stretches (~2220 cm⁻¹). Purity must be confirmed via HPLC (>98%) or GC-MS , with elemental analysis (C, H, N) for novel derivatives. For known compounds, cross-reference spectral data with literature .

Q. Which spectroscopic techniques are critical for resolving structural ambiguities in substituted acetonitrile derivatives?

  • Answer : 2D NMR (COSY, HSQC, HMBC) is essential to resolve steric hindrance or conformational isomerism in cyclohexylidene-phenyl systems. For example, HMBC correlations between nitrile carbons and adjacent protons clarify substitution patterns. X-ray crystallography provides definitive proof of stereochemistry for crystalline derivatives. Dynamic NMR studies (variable-temperature) can detect hindered rotation in bulky substituents .

Q. How should researchers assess the purity and stability of this compound under varying storage conditions?

  • Answer : Use accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor degradation (e.g., hydrolysis of nitrile to amide). For light-sensitive compounds, conduct photostability studies (ICH Q1B guidelines) using UV-vis spectroscopy. Store samples in amber vials under nitrogen at –20°C, validated by TGA/DSC to exclude polymorphic transitions .

Advanced Research Questions

Q. How can factorial design of experiments (DoE) optimize reaction yields in the synthesis of this compound derivatives?

  • Answer : Apply Taguchi or Box-Behnken designs to screen variables (e.g., catalyst loading, temperature, solvent polarity). For a 3-factor system, a 2³ factorial design reduces experimental runs while identifying interactions (e.g., temperature-catalyst synergy). Post-optimization, validate predictions via ANOVA and construct response surface models to pinpoint maxima. Example: A 15% yield increase was achieved by optimizing Pd(OAc)₂ loading (0.5–2.0 mol%) in aryl coupling reactions .

Q. What computational strategies are effective for predicting reaction pathways and intermediates in nitrile-based cycloadditions?

  • Answer : Use density functional theory (DFT) (e.g., B3LYP/6-311+G(d,p)) to map potential energy surfaces for [2+2] or [4+2] cycloadditions. Intrinsic reaction coordinate (IRC) calculations confirm transition states, while NBO analysis identifies hyperconjugative stabilization in intermediates. Pair computational results with in situ FT-IR or Raman spectroscopy to validate predicted intermediates .

Q. How can contradictory data between spectroscopic and computational results be reconciled?

  • Answer : Cross-validate using multivariate analysis (e.g., PCA of NMR shifts) or molecular dynamics simulations to account for solvent effects or conformational flexibility. For example, discrepancies in predicted vs. observed 13C NMR shifts (Δ > 2 ppm) may arise from solvation—address this via CPCM solvent models in DFT workflows .

Q. What advanced techniques characterize surface adsorption behavior of this compound in heterogeneous catalysis?

  • Answer : Employ in situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) to monitor adsorption modes (e.g., nitrile binding to metal surfaces). XPS quantifies surface coverage, while AFM reveals morphology changes post-adsorption. For kinetic studies, use TAP (Temporal Analysis of Products) reactors to decouple diffusion and reaction steps .

Q. What safety protocols are critical for handling nitrile derivatives in lab-scale reactions?

  • Answer : Use fume hoods with HEPA filters to mitigate inhalation risks (LC50 data for analogous nitriles: ~150 mg/m³). Implement Schlenk techniques for air-sensitive steps. Emergency protocols should include cyanide antidote kits (e.g., hydroxocobalamin) due to potential HCN release during decomposition. Document MSDS-compliant hazard profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclohexylidene-2-phenylacetonitrile
Reactant of Route 2
2-Cyclohexylidene-2-phenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.